(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
描述
属性
IUPAC Name |
[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPDTEGKPHZNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657218 | |
| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-39-8 | |
| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Formation of the Methylcarbamoyl Group
The methylcarbamoyl substituent is typically introduced by:
- Reacting the corresponding aromatic amine or hydroxyl precursor with methyl isocyanate or methyl carbamoyl chloride under controlled conditions.
- Alternatively, amidation can be performed by coupling the carboxylic acid derivative with methylamine or methylamine equivalents.
In some advanced processes, the methylcarbamoyl group is already present on the aromatic ring before boronic acid formation, facilitating a one-pot lithiation and borylation sequence.
Purification and Crystallization
- After reaction completion, the mixture is extracted with organic solvents such as dichloromethane.
- The organic layers are dried and concentrated under reduced pressure.
- The crude product is dissolved in solvents like dimethylformamide or tetrahydrofuran.
- Crystallization is induced by cooling or addition of antisolvents such as acetone or acetonitrile.
- Filtration and drying yield the crystalline form of this compound with high purity (typically above 95% by HPLC).
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield/Purity |
|---|---|---|---|---|
| Lithiation | n-Butyl lithium, triisopropyl borate | -75°C to -70°C | 2 hours | Intermediate aryllithium |
| Borylation | Triisopropyl borate quench, acidic workup | 0-25°C | 1-2 hours | Boronic acid formation |
| Amidation | Methyl isocyanate or methyl carbamoyl chloride | 25-30°C | 1-3 hours | Methylcarbamoyl substitution |
| Extraction and Purification | Dichloromethane extraction, drying, solvent removal | Ambient | 30 min | Crude product |
| Crystallization | Cooling in acetone or THF, filtration, drying | 0-5°C | 2-4 hours | >95% purity by HPLC |
Research Findings and Optimization
- Temperature Control: Maintaining low temperatures during lithiation is crucial to avoid side reactions such as over-lithiation or decomposition.
- Choice of Borate Ester: Triisopropyl borate is preferred for its reactivity and ease of removal.
- Solvent Selection: Polar aprotic solvents like dimethylformamide and tetrahydrofuran enhance solubility and reaction rates.
- Purification Techniques: Repeated crystallization improves purity and yields crystalline forms suitable for pharmaceutical applications.
- Stability: The compound is stable under recommended storage conditions but should be kept away from oxidizing agents to prevent degradation.
Summary Table of Preparation Methods
化学反应分析
Types of Reactions
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.
科学研究应用
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine residues in proteases.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition. The compound targets serine residues in proteases, forming a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme’s activity.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituted Phenylboronic Acids with Amide Groups
(a) (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid (CAS: 871332-94-4)
- Structure : Replaces the methylcarbamoyl group with a bulkier butylcarbamoyl substituent.
- Properties : Higher molecular weight (257.52 vs. 213.43) and lipophilicity due to the butyl chain. This may reduce aqueous solubility but improve membrane permeability .
(b) 4-(3-Fluorophenylcarbamoyl)phenylboronic acid (CAS: 874288-05-8)
- Structure : Features a fluorophenylcarbamoyl group instead of methylcarbamoyl.
Chloro-Substituted Phenylboronic Acids with Alternative Functional Groups
(a) 3-Chloro-4-(hydroxymethyl)phenylboronic acid (CAS: 1190875-60-5)
- Structure : Hydroxymethyl group replaces methylcarbamoyl.
- Properties : Increased polarity (TPSA: 60.7 Ų vs. 72.3 Ų for the target compound) enhances aqueous solubility, making it suitable for biochemical assays .
(b) 3-Chloro-4-formylphenylboronic acid (CID: 42614540)
- Structure : Substitutes methylcarbamoyl with a formyl group.
- Properties : The aldehyde enables conjugation reactions (e.g., Schiff base formation) but reduces stability under physiological conditions .
(c) 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS: 847756-88-1)
Boronic Acids with Sulfonamide or Complex Substituents
(a) B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS: 957066-10-3)
- Structure : Sulfonamide group adds hydrogen-bonding capacity.
- Properties : Higher molecular weight (325.6) and acidity (pKa ~10) influence pharmacokinetics and protein-binding efficiency .
(b) (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid (CAS: 1704080-14-7)
Comparative Data Table
Key Research Findings
- Enzyme Inhibition : Boronic acids with carbamoyl groups (e.g., methylcarbamoyl) mimic transition states in β-lactamase inhibition, forming reversible covalent bonds with catalytic serine residues .
- Cytotoxicity : Substituents like phenanthrenyl or hydroxynaphthyl in boronic acids exhibit potent cytotoxicity (IC₅₀ ~0.2 µM), whereas methylcarbamoyl derivatives balance solubility and activity, avoiding precipitation issues .
- Diagnostic Use: Phenyl boronic acids outperform aminophenylboronic acid (APBA) in differentiating antibiotic-resistant bacteria, highlighting the role of substituent choice in specificity .
生物活性
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, influencing enzymatic and cellular processes.
Chemical Structure and Properties
The molecular formula for this compound is C8H9ClBNO3. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile candidate for drug development.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
- Study Findings : A study evaluated the antiproliferative effects of several boronic derivatives on cancer cell lines using the sulforhodamine B (SRB) assay. The results demonstrated that this compound effectively inhibited cell proliferation, particularly in prostate cancer cells, with IC50 values indicating potent activity at low micromolar concentrations .
Antimicrobial Activity
The antimicrobial properties of boronic acids have also been explored. In vitro studies have shown that compounds similar to this compound possess activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.
- Microbial Testing : The compound was tested against Staphylococcus aureus, Escherichia coli, and other pathogens. The results indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Antioxidant Properties
Antioxidant activity is another notable feature of boronic acids. Studies employing various assays (e.g., DPPH and ABTS methods) revealed that these compounds can scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Covalent Bond Formation : The boron atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter enzyme activity and cellular signaling pathways .
- Cell Cycle Modulation : This compound has been shown to affect cell cycle dynamics, particularly inducing G2/M phase arrest in cancer cells. This effect is associated with increased expression of cyclin-dependent kinase inhibitors like p21 .
Case Studies
- Prostate Cancer Study : In a controlled study involving PC-3 prostate cancer cells, treatment with this compound resulted in significant cytotoxicity compared to untreated controls. Flow cytometry analysis indicated increased apoptosis rates correlated with caspase-3 activation .
- Antimicrobial Efficacy : A comparative analysis of various boronic acids demonstrated that this compound exhibited superior antimicrobial activity against MRSA strains when compared to standard antibiotics .
常见问题
Q. What are the recommended methods for synthesizing and purifying (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid?
Answer:
- Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halogenated aromatic precursors under palladium catalysis. Evidence from analogous compounds (e.g., 4-carboxy-3-chlorophenylboronic acid) suggests using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
- Purification : Employ reverse-phase HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity (>97%) product. Monitor purity via HPLC and confirm structural integrity using ¹H/¹³C NMR and FTIR spectroscopy .
Q. How should the stability of this compound be assessed under experimental storage conditions?
Answer:
- Storage : Store at 0–6°C in airtight, light-protected containers to minimize hydrolysis of the boronic acid group. Stability studies on similar compounds (e.g., 4-carboxy-2-chlorophenylboronic acid) indicate degradation rates increase above 25°C .
- Stability Assays : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Quantify boronic acid oxidation to phenol byproducts using NMR or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can the compound’s interaction with biological diols (e.g., glucose) be systematically analyzed for drug delivery applications?
Answer:
- Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to glucose or other polyols. Reference studies on phenyl boronic acid-based hydrogels (e.g., glucose-sensitive hydrogels) to design competitive binding assays .
- Biological Testing : Evaluate cytotoxicity and cellular uptake in vitro (e.g., CLL MEC1 cells) under varying glucose concentrations. Correlate results with clogP values and oxidation propensity from boronic ester analogs .
Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?
Answer:
- Controlled Experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables. For example, inconsistent yields in Suzuki couplings may stem from residual moisture or Pd catalyst deactivation .
- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify steric/electronic barriers. Compare with experimental kinetic data (e.g., Hammett plots) to validate hypotheses .
Q. What strategies optimize catalytic efficiency in reactions using this compound as a boronic acid partner?
Answer:
- Ligand Screening : Test phosphine ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover. Evidence from C–C bond formation studies shows ligand choice impacts reaction rates and yields .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to improve boronic acid solubility. Additives like LiCl may stabilize the boronate intermediate .
Q. How does the compound’s sensitivity to reactive oxygen species (ROS) affect its application in biological systems?
Answer:
- ROS Reactivity Profiling : Expose the compound to H₂O₂ or superoxide radicals and monitor oxidation kinetics via ¹H NMR (e.g., phenol formation rate). Compare with boronic esters (e.g., pinacol esters) to assess stability .
- Biological Relevance : In cell-based assays, pre-treat samples with ROS scavengers (e.g., NAC) to distinguish boronic acid-specific effects from oxidative stress artifacts .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
